molecular formula C12H15NO4 B2751853 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene CAS No. 70622-82-1

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene

Cat. No.: B2751853
CAS No.: 70622-82-1
M. Wt: 237.255
InChI Key: QWOHBYDMJLFLNY-VOTSOKGWSA-N
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Description

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene: is an organic compound characterized by its aromatic structure with methoxy, nitrovinyl, and propoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Henry reaction due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrovinyl group can undergo oxidation to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitrovinyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-nitrovinyl)phenol: Similar structure but lacks the propoxy group.

    2-Methoxy-4-(2-nitrovinyl)benzaldehyde: Similar structure but contains an aldehyde group instead of the propoxy group.

    2-Methoxy-4-(2-nitrovinyl)anisole: Similar structure but contains a methoxy group instead of the propoxy group.

Uniqueness

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct biological activities and applications in various fields.

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-8-17-11-5-4-10(6-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOHBYDMJLFLNY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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